molecular formula C22H19NO4 B4200270 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone

2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone

Cat. No. B4200270
M. Wt: 361.4 g/mol
InChI Key: CIJSSSZHGMPBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone, also known as SU5416, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of isoindolinone derivatives and has been found to have several interesting properties that make it a useful tool in various research studies.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone involves the inhibition of VEGFR and PDGFR. These receptors are involved in the formation of new blood vessels, which are necessary for the growth and survival of cancer cells. By inhibiting these receptors, this compound prevents the formation of new blood vessels, thereby starving the cancer cells of nutrients and oxygen.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a useful tool in scientific research. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone in lab experiments is its ability to inhibit the activity of VEGFR and PDGFR. This makes it a useful tool for studying the role of these receptors in cancer growth and development. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone in scientific research. One potential direction is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Another potential direction is the use of this compound in combination with other drugs to improve its therapeutic potential. Additionally, the use of this compound in other areas of research, such as inflammation and angiogenesis, could also be explored.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenyl-1-isoindolinone has been extensively studied for its potential applications in several scientific research areas. One of the most significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the formation of new blood vessels that supply nutrients to cancer cells.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-3-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-19-13-12-16(14-20(19)27-2)23-21(24)17-10-6-7-11-18(17)22(23,25)15-8-4-3-5-9-15/h3-14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJSSSZHGMPBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.